3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole
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Overview
Description
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is a chemical compound with the molecular formula C12H15N3S It is a derivative of benzo[d]isothiazole, featuring a piperazine ring substituted with a methyl group
Mechanism of Action
Target of Action
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . It is known to act as dopamine and serotonin antagonists . These neurotransmitters play a crucial role in regulating mood, sleep, appetite, and other functions in the body.
Mode of Action
As a dopamine and serotonin antagonist, this compound binds to the receptors of these neurotransmitters, blocking their action . This results in a decrease in the activity of dopamine and serotonin, leading to changes in mood, sleep, and other functions regulated by these neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity. By blocking dopamine and serotonin receptors, the compound can alter the signaling pathways of these neurotransmitters, leading to changes in various physiological functions, such as mood, sleep, and appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole typically involves the following steps:
Formation of the Benzo[d]isothiazole Core: The benzo[d]isothiazole core can be synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.
Substitution with Piperazine: The core structure is then reacted with 4-methylpiperazine under nucleophilic substitution conditions. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any carbonyl groups present.
Substitution: The piperazine ring allows for further substitution reactions, where different functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antipsychotic and antidepressant agents.
Biological Studies: It is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperazinyl)-1,2-benzisothiazole: Similar in structure but without the methyl group on the piperazine ring.
Ziprasidone: An antipsychotic drug that also features a benzo[d]isothiazole core with a piperazine ring.
Uniqueness
3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole is unique due to the presence of the methyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This subtle structural difference can lead to variations in receptor binding affinity and metabolic stability, distinguishing it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)16-13-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXDEHXEQGPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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